Physicochemical properties of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
Physicochemical properties of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride
Introduction
Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a heterocyclic compound of significant interest to researchers in drug discovery and development. As a derivative of the piperidine scaffold, which is a prevalent motif in numerous pharmaceuticals, this molecule presents a versatile platform for the synthesis of novel therapeutic agents.[1] The presence of two piperidine rings and an ester functionality offers multiple points for chemical modification, making it a valuable building block for creating diverse chemical libraries.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also field-proven insights into its characterization and handling. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is limited in publicly available literature, the following table summarizes its known attributes and provides predicted values based on the analysis of structurally similar compounds.
| Property | Value | Source/Comment |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₁₃H₂₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 313.26 g/mol | [3] |
| CAS Number | 864292-95-5 | [3] |
| Physical Form | Solid (Predicted) | Based on dihydrochloride salt nature. |
| Melting Point | Not experimentally determined. | Expected to be a crystalline solid with a relatively high melting point due to its salt form. |
| Solubility | See Protocol 1 | The dihydrochloride salt form suggests good solubility in aqueous solutions and polar protic solvents.[4] |
| pKa (Predicted) | 8.5 - 10.5 (for the piperidine nitrogens) | Estimated based on typical pKa values for secondary and tertiary piperidines.[5] |
| LogP (Predicted) | 1.8571 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
Figure 1: Chemical Structure of Ethyl 1,4'-bipiperidine-3-carboxylate Dihydrochloride
A 2D representation of the molecule.
Experimental Protocols for Characterization
The following protocols are designed to provide a robust framework for the characterization of Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride.
Protocol 1: Determination of Solubility Profile
Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in biological assays, formulation development, and synthetic reactions. This protocol employs a systematic approach to determine the solubility class of the title compound.[6][7]
Materials:
-
Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
-
Deionized water
-
5% (w/v) Sodium hydroxide solution
-
5% (w/v) Hydrochloric acid solution
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Initial Screening:
-
To a series of labeled test tubes, add approximately 1-2 mg of the compound.
-
To each tube, add 1 mL of a different solvent (Water, Ethanol, Methanol, DCM, ACN, DMSO).
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, the compound is considered soluble.
-
-
Aqueous pH-Dependent Solubility:
-
In separate test tubes, add 1-2 mg of the compound to 1 mL of deionized water, 5% HCl, and 5% NaOH.
-
Vortex and observe solubility. The dihydrochloride salt is expected to be soluble in water and acidic solutions. Its solubility in basic solution will depend on the pKa and the solubility of the resulting free base.[4]
-
-
Qualitative Assessment:
-
Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.
-
Protocol 2: Potentiometric Determination of pKa
Rationale: The pKa values of the ionizable piperidine nitrogens are critical determinants of the compound's charge state at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for the experimental determination of pKa.[8][9]
Materials:
-
Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
-
Standardized 0.1 M Sodium hydroxide solution
-
Standardized 0.1 M Hydrochloric acid solution
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 50 mL of deionized water.
-
Titration:
-
Place the solution on a stir plate and immerse the pH electrode.
-
Allow the pH reading to stabilize.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa values can be determined from the half-equivalence points on the titration curve. Given the presence of two basic nitrogens, two equivalence points and corresponding pKa values are expected.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a cornerstone analytical technique for determining the purity of pharmaceutical compounds and for monitoring reaction progress. Due to the polar nature of the title compound, a reversed-phase method with a polar-modified column or an alternative chromatographic mode like HILIC may be necessary for optimal separation.[10][11]
Figure 2: HPLC Analysis Workflow
A typical workflow for HPLC analysis.
Proposed HPLC Method:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm (A polar-embedded or end-capped column may provide better peak shape for this basic compound).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Expertise & Experience Note: The use of an acidic mobile phase modifier like TFA is crucial for achieving sharp, symmetrical peaks for basic compounds like this one by minimizing interactions with residual silanols on the silica-based stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Expected ¹H NMR Chemical Shifts (in D₂O): The proton signals for the piperidine rings are expected to appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The ethyl group will show a characteristic quartet for the -CH₂- group (around 4.2 ppm) and a triplet for the -CH₃ group (around 1.3 ppm). The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons.[2]
Expected ¹³C NMR Chemical Shifts (in D₂O): The carbon signals for the piperidine rings will be found in the range of 20-60 ppm. The ester carbonyl carbon will appear significantly downfield, around 170-175 ppm. The ethyl group carbons will be observed at approximately 60 ppm (-CH₂-) and 14 ppm (-CH₃-).[3]
Synthesis Pathway
Rationale: The synthesis of 1,4'-bipiperidine derivatives is commonly achieved through reductive amination. This robust and widely used reaction involves the coupling of a piperidone with a piperidine derivative.[12]
Figure 3: Proposed Synthesis of Ethyl 1,4'-bipiperidine-3-carboxylate
A general synthetic route.
General Synthetic Protocol:
-
Reductive Amination:
-
Dissolve Ethyl nipecotate (1 equivalent) and 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the Boc-protected bipiperidine in a suitable solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the dihydrochloride salt.
-
Stability and Storage
Stability: As an ester, Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol.[13] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to fully understand its degradation pathways.[14][15][16]
Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 2-8 °C) is advisable to minimize degradation.
Conclusion
References
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Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (2020). MDPI. [Link]
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¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. The... (n.d.). ResearchGate. [Link]
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